Famotidine disulfide

Description

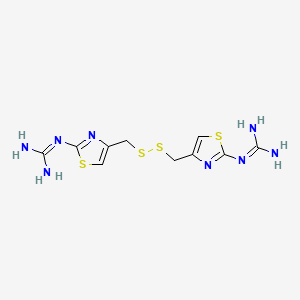

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHJVLVEEDAPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156054 | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129083-44-9 | |

| Record name | Famotidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Systemic Chemical Identity

Systematic IUPAC Nomenclature of Famotidine (B1672045) Disulfide

The formal systematic name for famotidine disulfide, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine . nih.govtandfonline.com This name precisely describes the molecular structure, which consists of two guanidino-thiazole units linked by a disulfide bridge via methylene (B1212753) groups.

Alternative Chemical Designations and Synonyms within Academic Literature

In scientific and regulatory literature, this compound is known by several alternative names and synonyms. It is frequently identified as an impurity or related compound of the active pharmaceutical ingredient famotidine. researchgate.net

Common designations include:

this compound nih.govresearchgate.net

Famotidine Related Compound E [USP] nih.govresearchgate.net

Famotidine Impurity E [EP] researchgate.net

Bis[(2-guanidino-4-thiazolyl)methyl]disulfide nih.govrsc.org

2,2'-[Disulphanediylbis(methylenethiazole-4,2-diyl)]diguanidine researchgate.net

N,N'''-[Dithiobis(methylene-4,2-thiazolediyl)]bisguanidine rsc.org

UNII-RW4R9WD6HN researchgate.net

Structural Elucidation through Advanced Spectroscopic Methods

The definitive confirmation of this compound's structure relies on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for providing a detailed atom-by-atom map of the molecular architecture. Mass spectrometry is also used to confirm the molecular weight and fragmentation patterns.

While detailed, experimentally-derived NMR spectra for this compound are not widely reported in publicly accessible academic literature, the principles of NMR spectroscopy allow for a theoretical determination of its spectral characteristics. The elucidation involves one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to unambiguously assign all proton and carbon signals and confirm the connectivity, particularly the signature disulfide linkage. rjptonline.org The analysis is best understood by comparing the expected signals of the disulfide with the well-documented spectra of the parent compound, famotidine. rjptonline.org

In ¹H-NMR spectroscopy, the key structural difference between famotidine and this compound would be evident in the chemical shifts of the methylene protons. In famotidine, two distinct methylene groups exist in the side chain (-CH₂-S-CH₂-). In the symmetrical disulfide dimer, only one type of methylene group is present: the one attached to the thiazole (B1198619) ring and the disulfide bond (-CH₂-S-S-CH₂-).

The protons of this methylene group are expected to appear as a singlet in the ¹H-NMR spectrum. Its chemical shift would differ from the corresponding methylene protons in famotidine due to the change in the electronic environment caused by the disulfide (-S-S-) linkage compared to the thioether (-S-) and sulfamoylpropanimidamide groups in the parent molecule. The protons on the thiazole ring and the guanidine (B92328) group are expected to have similar, though not necessarily identical, chemical shifts to those in famotidine.

Table 1: Comparison of Key Expected ¹H-NMR Signals for this compound vs. Reported Signals for Famotidine (Note: Data for this compound is theoretical. Famotidine data is from literature for comparison.)

| Proton Assignment | Famotidine (Reported δ in DMSO-d₆) | This compound (Expected Signal) | Rationale for Expected Signal |

|---|---|---|---|

| Thiazole Ring Proton (-CH =) | ~6.83 ppm (singlet) | A singlet near 6.8-7.0 ppm | The local environment of the thiazole ring is largely preserved. |

| Methylene Protons (-S-CH₂ -Thiazole) | ~3.62 ppm (singlet) | A singlet, likely shifted from 3.62 ppm | This methylene group is now bonded to a disulfide bridge, altering its electronic environment. |

Similarly, ¹³C-NMR spectroscopy would provide definitive evidence for the disulfide structure. The spectrum of this compound would be simpler than that of famotidine in the side-chain region due to the molecule's symmetry. The most significant change would be the absence of carbon signals corresponding to the N-sulfamoylpropanimidamide moiety and the appearance of a single signal for the methylene carbons adjacent to the disulfide bond.

Table 2: Comparison of Key Expected ¹³C-NMR Signals for this compound vs. Reported Signals for Famotidine (Note: Data for this compound is theoretical. Famotidine data is from literature for comparison.)

| Carbon Assignment | Famotidine (Reported δ in DMSO-d₆) | This compound (Expected Signal) | Rationale for Expected Signal |

|---|---|---|---|

| Guanidine Carbon (-N-C (=N)-N) | ~156.7 ppm | A signal near 156.7 ppm | The guanidine functional group remains unchanged. |

| Thiazole Carbons | ~172.6, ~147.8, ~104.2 ppm | Three signals in a similar region | The thiazole ring structure is preserved. |

| Methylene Carbon (-S-C H₂-Thiazole) | ~31.3 ppm | A signal with a distinct chemical shift | This carbon is now part of a Thiazole-CH₂-S-S- moiety, significantly altering its chemical environment compared to the Thiazole-CH₂-S-CH₂- thioether in famotidine. |

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of the structure.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, it would primarily confirm the lack of coupling for the key singlet signals (e.g., the thiazole proton and the methylene protons), consistent with the proposed structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signal for the methylene group to its corresponding carbon signal and the thiazole proton to its carbon. rjptonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds (typically 2-4 bonds). For this compound, HMBC would show correlations between the methylene protons (-CH₂-) and the carbons of the adjacent thiazole ring, as well as with the methylene carbon on the other side of the disulfide bridge, providing unequivocal evidence of the Thiazole-CH₂-S-S-CH₂-Thiazole linkage. rjptonline.org

Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a crucial technique for the identification and structural elucidation of this compound. ontosight.ai This method allows for the determination of the molecular ion and the analysis of its fragmentation patterns.

In positive ion mode, the fragmentation of a related famotidine impurity showed characteristic fragment ions at m/z 155 and 189, which were also present in the fragmentation of famotidine itself. google.com Another study on a famotidine impurity reported m/z values of approximately 106, 155, 189, 238, and 426 in positive ion mode mass spectroscopy. googleapis.com In negative ion mode, m/z values of about 424, 187, and 236 were observed for a famotidine impurity. googleapis.com A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for determining famotidine concentration in human plasma used multiple reaction monitoring (MRM) mode. fudan.edu.cn For famotidine, the monitored transition was m/z 338.1 → 189.1. nih.gov

These fragmentation patterns are instrumental in confirming the dimeric structure of this compound, where two famotidine-like moieties are connected by a disulfide bridge. ontosight.airesearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

The FTIR spectrum of famotidine shows characteristic peaks for:

N-H stretching (amine group): around 3506, 3400, and 3240 cm⁻¹ nih.gov or 3400 cm⁻¹ scholarsresearchlibrary.com

C=N stretching (thiazole ring): around 1632 cm⁻¹

S=O stretching (sulfamoyl group in famotidine): around 1147 cm⁻¹ nih.gov

The formation of the disulfide bond in this compound would result in the absence of the S-H (thiol) stretching vibration, which is not a prominent feature in the parent famotidine molecule's IR spectrum anyway. The other characteristic peaks for the guanidine and thiazole moieties are expected to be present in the spectrum of this compound. FTIR spectroscopy can confirm the absence of new covalent bonds between famotidine and other molecules, which is useful in formulation studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify chromophores, the parts of a molecule that absorb light in the UV-Vis region. This compound, being a derivative of famotidine, is expected to have similar UV absorption characteristics. google.com Famotidine itself has a maximum UV absorption that can be utilized for its quantification. wdh.ac.id A developed liquid chromatographic method used a detection wavelength of 265 nm for famotidine and its impurities. researchgate.net The thiazole ring and the guanidine group in the structure of this compound are the primary chromophores responsible for its UV absorbance.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₀H₁₄N₈S₄), the theoretical elemental composition can be calculated from its molecular formula and atomic weights of its constituent elements. This analytical technique is essential for verifying the stoichiometry of the synthesized or isolated compound. ucalgary.ca

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Famotidine (B1672045) Disulfide

The most established route to famotidine disulfide is the oxidative dimerization of two famotidine molecules. ontosight.ai This process is not typically a targeted synthesis but rather an occurrence during the manufacturing or storage of famotidine. ontosight.ai The formation involves the coupling of the thiol groups present in two separate famotidine molecules to form a disulfide bridge. ontosight.ai

The primary precursor for the formation of this compound is famotidine . The reaction does not always require an external reagent, as oxidation can occur spontaneously.

Precursor : Famotidine (N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide). google.com

Reagents/Conditions : The formation is primarily an oxidation reaction. This can be facilitated by:

Atmospheric oxygen. ontosight.ai

Oxidizing agents such as hydrogen peroxide, iodine, or copper ions.

The presence of catalysts can also promote this conversion. ontosight.ai

Since the formation of this compound is generally considered an undesirable side reaction, "optimization" in this context refers to understanding the conditions that favor its formation to minimize it. However, if one were to synthesize it intentionally, these conditions would be maximized.

pH : The stability of famotidine is pH-dependent, and it is known to be unstable in both strongly acidic and alkaline media. researchgate.net While specific pH values for optimizing disulfide formation are not detailed, oxidation of thiols can be pH-dependent.

Temperature : Elevated temperatures can increase the rate of degradation of famotidine, potentially leading to the formation of impurities, including the disulfide. researchgate.net

Catalysts : The presence of certain metal ions can catalyze the oxidation of thiols.

Exposure : Factors such as exposure to light and oxygen during manufacturing and storage can increase the likelihood of this compound formation. ontosight.airesearchgate.net

A study on the oxidation of famotidine with potassium caroate (potassium peroxymonosulfate) indicated the formation of S-oxide and sulfone derivatives, demonstrating the susceptibility of the sulfur atoms in the famotidine molecule to oxidation. isciii.es While this study focused on different oxidation products, it highlights the reactivity of famotidine's sulfur-containing functional groups under oxidative conditions.

As this compound is often present in a mixture with famotidine and other related substances, chromatographic techniques are essential for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) : This is the primary method used for the detection, quantification, and isolation of this compound from the parent drug. ontosight.ai Reversed-phase HPLC methods, often using a C18 column with a buffered mobile phase, are effective for separating famotidine from its impurities. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) : SPE can be utilized as a sample preparation step to isolate and pre-concentrate famotidine and its derivatives from various matrices before analysis or further purification. mtroyal.caresearchgate.net

Chromatography on Silica (B1680970) Gel : In the synthesis of famotidine itself, silica gel column chromatography has been used for purification, a technique that can be adapted for separating impurities like the disulfide. googleapis.com

Alternative Synthetic Routes and Mechanistic Studies

While the direct oxidation of famotidine is the most common source of its disulfide, other general synthetic methods for disulfides could theoretically be adapted.

TBAI-Catalyzed Synthesis : A method for synthesizing symmetrical disulfides involves the use of sodium sulfinates as starting materials, catalyzed by tetrabutylammonium (B224687) iodide (TBAI) in the presence of an acid like sulfuric acid. beilstein-journals.org This protocol is broadly applicable to both alkyl and aryl sulfinates. beilstein-journals.org

Redox-Click Chemistry : A novel approach for disulfide formation from thiols utilizes sulfonyl fluorides, such as sulfuryl fluoride (B91410) (SO₂F₂), as potent and selective oxidants. chemrxiv.org This reaction proceeds under simple conditions and is highly chemoselective for thiols. chemrxiv.org

Mechanistic Considerations : The formation of a disulfide bond from two thiol groups is a redox reaction. libretexts.org The mechanism involves the loss of a hydrogen atom from each of two thiol groups and the formation of a sulfur-sulfur bond. libretexts.org In a cellular context, this process is often mediated by species like glutathione (B108866), involving disulfide exchange reactions. libretexts.orgnih.gov A disulfide exchange reaction proceeds via a combination of two SN2-like events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

Derivatization Chemistry of this compound

The primary site for the chemical derivatization of this compound is the disulfide bridge itself.

The most significant reaction involving the disulfide bridge is its reduction back to the constituent thiol groups. This cleavage reaction effectively reverses the formation of this compound, yielding two molecules of famotidine.

Reduction : The disulfide bond can be readily cleaved under reducing conditions. Common laboratory reducing agents for this purpose include:

Dithiothreitol (B142953) (DTT) : DTT is a strong reducing agent that, having two thiol groups itself, forms a stable intramolecular disulfide ring upon oxidizing, driving the reaction to completion. libretexts.org

β-Mercaptoethanol (BME) : This is another common reducing agent used to break disulfide bonds in proteins and other molecules. libretexts.org

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) : TCEP is an effective and selective reducing agent for disulfide bonds.

Disulfide Exchange : The disulfide bond can participate in exchange reactions with other thiols. libretexts.org In this process, a free thiol attacks one of the sulfur atoms of the disulfide bridge, forming a new disulfide bond and releasing the other original sulfur atom as a free thiol. libretexts.org

Modifications of the Guanidine (B92328) Moieties

The guanidine group is a highly basic and nucleophilic functional group, making it a prime site for chemical derivatization. While specific research on the modification of this compound's guanidine groups is not extensively documented, synthetic strategies applied to other guanidine-containing compounds, including the parent drug famotidine, can be extrapolated.

One common approach involves the reaction of the guanidine nitrogen atoms with electrophilic reagents. For instance, acylation with acid chlorides or anhydrides could introduce various acyl groups, potentially altering the compound's electronic properties and steric bulk. Another potential modification is the reaction with isocyanates or isothiocyanates to yield the corresponding substituted ureas or thioureas.

Furthermore, the guanidine moiety can participate in cyclization reactions. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings, such as pyrimidines. The specific conditions for these reactions would need to be optimized to favor derivatization at the guanidine group without cleaving the disulfide bond or disrupting the thiazole (B1198619) ring. The synthesis of various guanidine derivatives often involves multi-step processes, which could be adapted for this compound. mdpi.com

Table 1: Potential Reactions for Guanidine Moiety Modification

| Reaction Type | Reagent Class | Potential Product |

| Acylation | Acid Chlorides, Anhydrides | N-Acylguanidine derivative |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | N-Substituted urea/thiourea |

| Cyclization | β-Dicarbonyl Compounds | Pyrimidine-fused derivative |

Reactions involving the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle that can undergo various chemical transformations. Thiazole chemistry is well-established and includes reactions such as electrophilic substitution, metallation followed by reaction with electrophiles, and cycloaddition reactions. nih.gov

Electrophilic aromatic substitution on the thiazole ring is a plausible route for introducing new functional groups. However, the position of substitution would be directed by the existing substituents—the guanidino group at position 2 and the methylene-disulfide group at position 4. The electron-donating nature of the guanidino group would likely activate the C5 position for electrophilic attack.

The thiazole ring can also be involved in the formation of coordination complexes with various metal ions, a property that is exploited in the design of some metallodrugs. While not a covalent modification, this interaction could be considered a form of chemical derivatization.

Additionally, the thiazole ring can be synthesized from acyclic precursors. The Hantzsch thiazole synthesis is a classic method that involves the reaction of a haloketone with a thioamide. nih.gov In the context of this compound, this could be a retrospective consideration for its formation or a potential route for creating analogues with substituted thiazole rings.

Table 2: Potential Reactions for Thiazole Ring Modification

| Reaction Type | Position(s) | Potential Reagents | Potential Outcome |

| Electrophilic Aromatic Substitution | C5 | Halogens, Nitrating agents, Sulfonating agents | Introduction of new substituents |

| Metallation | C5 | Strong bases (e.g., organolithiums) | Formation of an organometallic intermediate for further reaction |

| N-Alkylation | Thiazole Nitrogen | Alkyl halides | Formation of a thiazolium salt |

Synthesis of Isotopically Labeled this compound Analogues

The synthesis of isotopically labeled compounds is crucial for metabolic studies, allowing for the tracking of the molecule and its metabolites in biological systems. For this compound, labeling with isotopes such as ³⁵S or ¹⁴C would be of significant interest for chemical and biological investigations.

A study on the synthesis of isotopically labeled famotidine provides a relevant precedent. pillbuys.com In this work, ³⁵S-labeled famotidine was synthesized starting from [³⁵S]thiourea. A similar strategy could be envisioned for the synthesis of ³⁵S-labeled this compound. This would likely involve the use of a ³⁵S-labeled thioamide in a Hantzsch-type thiazole synthesis to construct the labeled heterocyclic core. Given that this compound contains four sulfur atoms, site-specific labeling would require careful planning of the synthetic route.

For ¹⁴C labeling, the introduction of a ¹⁴C-labeled carbon atom could be achieved at various positions. For example, using a ¹⁴C-labeled precursor for the guanidine moiety or for the thiazole ring construction would result in a ¹⁴C-labeled this compound. The synthesis of ¹⁴C-labeled famotidine has been reported, utilizing 4-chloromethyl-2-[(diaminomethylene)amino][4-¹⁴C]thiazole hydrochloride as a key intermediate. pillbuys.com This demonstrates the feasibility of introducing a ¹⁴C label into the thiazole ring, a strategy that could be adapted for the synthesis of labeled this compound.

The specific activity of the resulting labeled compound is a critical parameter. In the reported synthesis of labeled famotidine, specific activities of 45.7 µCi/mg for the ³⁵S-labeled compound and 47.6 µCi/mg for the ¹⁴C-labeled compound were achieved. pillbuys.com Similar levels of specific activity would be desirable for labeled this compound to be useful in sensitive analytical and metabolic studies.

Table 3: Potential Isotopically Labeled this compound Analogues

| Isotope | Potential Labeled Precursor | Potential Position of Label | Relevance |

| ³⁵S | [³⁵S]Thiourea or other sulfur-containing reagent | Thiazole ring sulfur, Disulfide bridge | Metabolic fate studies, Mechanistic studies of disulfide cleavage |

| ¹⁴C | ¹⁴C-labeled guanidine precursor, ¹⁴C-labeled thiazole precursor | Guanidine carbon, Thiazole ring carbons | Pharmacokinetic studies, Bioavailability studies |

Chemical Reactivity and Stability

Redox Chemistry of the Disulfide Bond

The disulfide bond is a central feature of famotidine (B1672045) disulfide's chemical reactivity, undergoing both oxidative and reductive transformations that are critical to its stability and potential interactions in various environments. The interconversion between the disulfide and free thiol forms is a fundamental redox process. libretexts.org

The formation of famotidine disulfide itself is an oxidative process, resulting from the oxidation of the thioether group in famotidine. vulcanchem.com Further oxidation of famotidine can lead to the formation of famotidine S-oxide and subsequently famotidine sulfone. isciii.es Kinetic studies have shown that the rate of this oxidation is dependent on pH, with an increasing rate observed in the pH range of 2.3 to 8.4. isciii.es The stoichiometry of the reaction with an oxidizing agent like potassium caroate indicates that one mole of famotidine reacts with two moles of the oxidant to form the sulfone. isciii.es

The initial oxidation product, famotidine S-oxide, is considered a metabolite with no pharmacological activity on gastric acid secretion. isciii.es The presence of oxidative agents and conditions such as elevated temperature can promote the formation of these oxidative degradation products.

Table 1: Oxidative Products of Famotidine

| Compound Name | Molecular Formula | Key Functional Group | Role |

|---|---|---|---|

| Famotidine | C₈H₁₅N₇O₂S₃ | Thioether | Active Pharmaceutical Ingredient |

| Famotidine S-oxide | C₈H₁₅N₇O₃S₃ | Sulfinyl (-S=O) | Degradation product/Metabolite |

| Famotidine Sulfone | Not specified | Sulfonyl (-SO₂) | Further oxidation product |

| This compound | C₁₀H₁₄N₈S₄ | Disulfide (-S-S-) | Impurity/Degradation Product ontosight.ainih.gov |

This table is based on information from multiple sources. ontosight.aiisciii.esnih.gov

The disulfide bond in this compound is susceptible to cleavage through reduction, a process that can be initiated by both chemical agents and enzymatic systems. This reductive cleavage breaks the sulfur-sulfur bond, typically resulting in the formation of two thiol groups. libretexts.org

Chemical reductants such as dithiothreitol (B142953) (DTT) and sodium borohydride (B1222165) can reduce sulfinyl groups back to sulfides. In the context of disulfide bonds, reducing agents like thioglycolic acid have been shown to be effective in cleaving these linkages in proteins, a principle that can be applied to this compound. exlibrisgroup.comnih.gov The process often involves a disulfide exchange reaction, where the reductant's thiol groups attack the disulfide bond. libretexts.org Glutathione (B108866) (GSH), a biological thiol, is a key player in such exchange reactions, where it can reduce disulfide bonds and in the process becomes oxidized to glutathione disulfide (GSSG). libretexts.orgnih.gov

In biological systems, the reduction of disulfide bonds is often catalyzed by enzymes. While specific studies on the enzymatic reduction of this compound are not detailed in the provided results, the general mechanism involves disulfide reductase systems. These enzyme systems, such as those utilizing flavin, mediate the interconversion of free thiols and disulfides. libretexts.org

Theoretical models suggest that in an intracellular environment, the high concentration of reduced glutathione (GSH) would rapidly reduce a disulfide bond in a protein through a disulfide exchange reaction. libretexts.org This suggests a plausible pathway for the in vivo reduction of this compound, should it be present. The process maintains the reduced state of intracellular proteins and other molecules containing thiol groups. libretexts.org

Reductive Cleavage Mechanisms

Hydrolytic Degradation Pathways

Famotidine and its derivatives are known to be chemically unstable in both strongly acidic and alkaline media. researchgate.net Hydrolysis can lead to the cleavage of various functional groups within the molecule.

Under acidic conditions, famotidine undergoes specific acid catalysis. nih.gov The hydrolysis of famotidine in acidic media can lead to the formation of several degradation products. nih.gov One key pathway involves the cleavage of the sulfamoyl group (-NHSO₂NH₂), which results in the release of sulfamic acid and the formation of a carboxylic acid intermediate. This reaction has been observed to occur with 1M HCl at reflux. The rate of hydrolysis is pH-dependent, with rapid hydrolysis of the sulfamoyl group observed at a pH of 1-3. Studies have shown that famotidine is unstable at stomach pH, which is acidic. researchgate.net

Table 2: Hydrolytic Degradation of Famotidine Derivatives

| Condition | Products | Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis (1M HCl, reflux) | Sulfamic acid + Carboxylic acid intermediate | Cleavage of the sulfamoyl group |

| Alkaline Hydrolysis (2M NaOH) | [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid and other products | Decomposition of propionamide (B166681) and other intermediates researchgate.net |

This table is based on information from multiple sources. researchgate.net

Photolytic Degradation Pathways

There is no specific information available regarding the photolytic degradation pathways of this compound. Studies have been conducted on the parent compound, famotidine, but these findings cannot be directly extrapolated to its disulfide derivative.

Thermal Stability and Decomposition Mechanisms

In one study, a combination formulation of ibuprofen (B1674241) and famotidine was subjected to accelerated stability testing at 40°C and 75% relative humidity (RH). The levels of this compound were monitored over six months to ensure they remained within pharmacopeial limits. researchgate.net

Another stability assessment for a different tablet formulation also tracked this compound levels under accelerated conditions (40°C/75% RH). The data below shows the percentage of this impurity at various time points. googleapis.com

Table 1: Stability Data of this compound (RC-E) in a Tablet Formulation under Accelerated Conditions (40°C/75% RH) ND: Not Detected

| Time Point | Batch 1 (% Impurity) | Batch 2 (% Impurity) | Batch 3 (% Impurity) |

|---|---|---|---|

| Initial | ND | 0.02 | 0.13 |

| 3 Months | 0.03 | 0.03 | 0.87 |

Under conditions of intense heat, such as in a fire, this compound is expected to decompose and may emit toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx). cymitquimica.com

Interaction with Excipients and Formulation Components (Chemical Compatibility Studies)

This compound can form during the manufacturing process or upon storage of famotidine formulations. ontosight.aigoogle.com Its formation is inherently linked to the oxidation of famotidine, a process which can be influenced by the formulation matrix. Strong oxidizing agents are listed as incompatible materials. cymitquimica.com

Studies have shown that famotidine is highly incompatible with certain other active pharmaceutical ingredients, such as ibuprofen. In formulations containing both, impurities can form due to direct physical contact. researchgate.net this compound is specifically listed as an impurity that is monitored in such combination products, suggesting that interactions with other active ingredients or excipients could potentially contribute to its formation. researchgate.net

Kinetic Studies of Chemical Transformations

Specific kinetic studies detailing the rates and mechanisms of chemical transformations for this compound are not available in published literature. While kinetic data exists for the hydrolysis and oxidation of the parent compound, famotidine, this information does not apply to the disulfide derivative.

Formation As a Degradation Product and Impurity Profile

Chemical Mechanisms of Famotidine (B1672045) Disulfide Formation

The formation of a disulfide bond (S-S) is fundamentally an oxidation reaction involving two thiol groups (R-SH). mdpi.com While the parent famotidine molecule contains a thioether group, not a free thiol, the formation of famotidine disulfide proceeds through specific chemical transformations involving intermediates or degradation pathways.

The principal mechanism for disulfide bond formation is the oxidation of two thiol molecules. This process can be initiated by various oxidizing agents, such as atmospheric oxygen or hydrogen peroxide, and may be facilitated by catalysts. ontosight.aiuwaterloo.ca The reaction proceeds via a thiol-disulfide exchange, which involves a nucleophilic attack of a deprotonated thiol (thiolate anion) on a disulfide bond. mdpi.comnih.gov In the context of famotidine, this dimerization doesn't occur directly from the famotidine molecule itself but rather from a thiol-containing precursor or a degradation product. vulcanchem.com For instance, photochemical stress, such as exposure to UV light, can trigger the formation of radicals that lead to dimerization and the creation of a disulfide linkage.

During the synthesis of famotidine, certain intermediates may be susceptible to dimerization. A key intermediate in some synthetic routes is 2-(diaminomethyleneamino)-4-thiazolemethanethiol. vulcanchem.com This molecule possesses a thiol group (-SH) which is prone to oxidation. Under certain reaction conditions, two molecules of this intermediate can dimerize to form the disulfide-bridged compound, which is structurally identical to this compound. vulcanchem.com Controlling the reaction environment, for example by using an inert atmosphere to prevent oxidation, is a strategy employed to minimize the formation of such dimeric impurities during synthesis.

Famotidine can degrade under various stress conditions, leading to the formation of several impurities, including this compound. Forced degradation studies, which involve exposing the drug substance to harsh conditions like heat, humidity, acid, base, and oxidative stress, are used to identify potential degradation products. biopharminternational.com Famotidine has been shown to be particularly sensitive to oxidative conditions and hydrolysis. researchgate.netnih.gov Stability testing has demonstrated that under combined thermal and humidity stress, the amount of this compound can increase significantly over time.

One study on a combination drug product containing famotidine showed a substantial increase in this compound (RC-E) when stored with open exposure at 40°C and 75% relative humidity for one month, indicating that these conditions promote its formation. googleapis.com

| Famotidine Related Compound | Initial (%) | 1 Month (%) |

|---|---|---|

| Famotidine Amidine (RC-A) | 0.02 | 0.27 |

| Famotidine dimer (RC-B) | 0.009 | ND |

| Famotidine Sulfamoyl propanamide (RC-C) | 0.04 | 14.83 |

| Famotidine Propanamide (RC-D) | 0.07 | 1.43 |

| This compound (RC-E) | ND | 0.13 |

| Famotidine Propionic acid (RC-F) | 0.03 | 0.87 |

| Famotidine Sulfoxide | ND | 0.42 |

| Single max unspecified imp. | 0.07 | 0.20 |

| Total Impurity | 0.68 | 19.5 |

Influence of Environmental Factors on Formation

Environmental conditions play a significant role in the stability of famotidine and the formation rate of its degradation products, including the disulfide impurity.

Elevated temperatures generally accelerate chemical degradation reactions. nih.gov Studies have shown that thermal stress contributes to the degradation of famotidine. The stability data presented above clearly indicates that storage at an elevated temperature of 40°C leads to the formation of this compound where none was initially detected. googleapis.com While specific kinetic data for temperature-dependent formation of the disulfide is not detailed, general principles of chemical kinetics suggest that the rate of oxidative dimerization increases with temperature.

Humidity is another critical factor that can influence drug stability. The presence of water can facilitate hydrolytic degradation pathways and may also promote other chemical changes. For famotidine, it has been shown that high relative humidity (RH) is a key factor in its degradation. googleapis.com A study investigating polymorphic transformations found that higher environmental humidity could induce changes in the crystal form of famotidine, which can, in turn, affect its chemical stability. nih.gov The combination of high humidity (75% RH) and elevated temperature (40°C) creates a particularly challenging environment, leading to a rapid and extensive increase in total impurities, with this compound being among the newly formed products. googleapis.com

pH Effects

The stability of famotidine and its degradation into various products, including the disulfide dimer, is highly dependent on the pH of the aqueous solution. Kinetic studies have demonstrated that famotidine's degradation follows pseudo-first-order kinetics across a wide pH range. nih.govoup.com The degradation is subject to both specific acid and general base catalysis, indicating that both highly acidic and alkaline conditions accelerate its decomposition. researchgate.netnih.gov

In acidic environments, famotidine undergoes specific acid-catalyzed hydrolysis. researchgate.netnih.gov Conversely, in alkaline solutions, it is susceptible to general base-catalyzed degradation. researchgate.netnih.gov Research has shown that maximum stability for famotidine is achieved at a pH of approximately 6.3. nih.govoup.com Deviation from this pH leads to an increased rate of degradation.

The influence of pH extends to photodegradation processes. The rate of direct photolysis of famotidine is almost negligible in acidic solutions but increases significantly in neutral to alkaline conditions. researchgate.nettandfonline.comtandfonline.com For instance, the photolysis reaction rate at a pH between 8 and 9 is markedly faster than in acidic media, where the drug exhibits high stability. tandfonline.comtandfonline.com This suggests that the formation of this compound through light-induced pathways is more favorable in non-acidic environments.

Table 1: Effect of pH on Famotidine Degradation Kinetics This table summarizes findings from studies on famotidine stability in aqueous solutions.

| pH Range | Catalysis Type | Stability Profile | Reference |

|---|---|---|---|

| 1.71 - <6.3 | Specific Acid Catalysis | Decreased stability as pH lowers. | researchgate.netnih.gov |

| 6.3 | - | Maximum Stability | nih.govoup.com |

| >6.3 - 11.0 | General Base Catalysis | Decreased stability as pH rises. | researchgate.netnih.gov |

| Acidic | - | Direct photolysis rate is almost negligible. | tandfonline.comtandfonline.com |

| 8 - 9 | - | Significant increase in direct photolysis rate. | tandfonline.comtandfonline.com |

Light Exposure Effects

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of famotidine and can lead to the formation of this compound. researchgate.net Photochemical reactions can trigger the formation of sulfinyl radicals, which can then lead to dimerization via the creation of a disulfide (-S-S-) bond.

Studies on the photodegradation of famotidine show that the process follows pseudo-first-order kinetics. researchgate.netjcu.edu.au The rate of degradation is substantially enhanced by the presence of UV light. researchgate.nettandfonline.com In one study, it was observed that UV irradiation enhanced the reaction rate by a factor of two to six compared to a classical Fenton system without light. researchgate.nettandfonline.com The half-life (DT50) for the direct photolysis of famotidine at pH 8-9 was found to be approximately 3 hours and 7 minutes, highlighting its susceptibility to photodegradation under these conditions. tandfonline.comtandfonline.com

Table 2: Kinetic Parameters for Famotidine Photolysis This table presents kinetic data for the degradation of famotidine under various light-assisted conditions.

| Condition | pH | Reaction Rate (k) (min⁻¹) | Half-Life (DT50) | Reference |

|---|---|---|---|---|

| Direct Photolysis (UV) | Acidic | ~5 x 10⁻⁵ | ~231 hours | tandfonline.com |

| Direct Photolysis (UV) | 8 - 9 | 3.7 x 10⁻³ | ~3 hours 7 minutes | tandfonline.comtandfonline.com |

| H₂O₂-Assisted Photolysis | Acidic | 5.1 x 10⁻³ | Not Specified | tandfonline.comtandfonline.com |

| H₂O₂-Assisted Photolysis | Basic | 3.7 x 10⁻³ | Not Specified | tandfonline.comtandfonline.com |

Catalytic Influences on Formation (e.g., metal ions)

The formation of this compound can be accelerated by the presence of certain catalysts, particularly metal ions. These ions can participate in advanced oxidation processes (AOPs) that generate highly reactive species capable of oxidizing famotidine. Famotidine itself is a potent chelating agent, capable of forming stable complexes with various metal ions including copper (Cu²⁺), nickel (Ni²⁺), and lead (Pb²⁺), which may influence its reactivity. tandfonline.comnih.govjacsdirectory.com

Research has shown that the Fenton (H₂O₂/Fe²⁺) and photo-Fenton (UV/H₂O₂/Fe²⁺) processes are highly effective in degrading famotidine. researchgate.nettandfonline.com The rate of degradation in these systems is dependent on the concentrations of both the iron (II) ions and hydrogen peroxide. tandfonline.comtandfonline.com The optimal pH for these Fenton-based processes was found to be around 4. tandfonline.com The addition of UV light to the Fenton system (photo-Fenton) significantly increases the reaction rate, demonstrating a synergistic effect between the metal catalyst and light exposure. researchgate.nettandfonline.com

Other metal-based catalysts have also been investigated. For example, titanium dioxide (TiO₂) has been used as a photocatalyst for famotidine degradation, with its efficiency being dependent on factors like catalyst loading and pH. jcu.edu.auresearchgate.netresearchgate.net The use of a copper-based metal-organic framework has also been shown to be effective in degrading various antibiotics through similar oxidative pathways, suggesting that copper ions could also catalyze famotidine degradation.

Table 3: Influence of Catalytic Systems on Famotidine Degradation This table outlines various catalytic systems and their effectiveness in the degradation of famotidine.

| Catalytic System | Key Components | Optimal pH | Kinetic Model | Reference |

|---|---|---|---|---|

| Fenton Process | H₂O₂ / Fe²⁺ | ~4 | Second-order | researchgate.nettandfonline.com |

| Photo-Fenton Process | UV / H₂O₂ / Fe²⁺ | ~4 | Second-order | researchgate.nettandfonline.com |

| Photocatalysis | TiO₂ / UV | 5 | Langmuir-Hinshelwood | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Famotidine (B1672045) disulfide. ontosight.ai Gas Chromatography (GC) may also be considered, but typically requires derivatization of the non-volatile analyte.

HPLC is a widely utilized and robust method for the determination of Famotidine and its related compounds, including the disulfide impurity. nih.gov The technique's versatility allows for the development of specific methods to resolve and quantify these structurally similar molecules.

The development of an HPLC method for Famotidine disulfide involves creating a simple, rapid, and reproducible reversed-phase procedure for simultaneous estimation with the parent drug and other impurities. rjptonline.org Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure specificity, precision, accuracy, and linearity. rjptonline.org

Validation parameters are critical for ensuring the reliability of the analytical method. For instance, methods have been validated showing a linear response across a specific concentration range, with correlation coefficients (r²) often exceeding 0.999. ijrps.comjcsp.org.pk The precision of a method is assessed through intraday and interday studies, with relative standard deviation (%RSD) values typically required to be less than 2%. scholarsresearchlibrary.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity, with LODs for related impurities reported as low as 0.08 to 0.14 μg/mL. researchgate.net One study found the minimum detectable amount of related compounds to be less than 0.02% and the minimum quantifiable amount to be less than 0.1%. nih.gov

The selection and optimization of the mobile phase are critical for achieving successful chromatographic separation. Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity. scholarsresearchlibrary.comresearchgate.net A common approach involves a combination of an aqueous buffer and an organic modifier.

Buffer Selection and pH: Phosphate (B84403) and acetate (B1210297) buffers are frequently used to control the pH of the mobile phase. ijrps.comscholarsresearchlibrary.comnepjol.info The pH is a crucial parameter that can be adjusted with acids like orthophosphoric acid to optimize the retention and peak shape of the analytes. rjptonline.orgscholarsresearchlibrary.com

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. rjptonline.orgijrps.comscholarsresearchlibrary.comresearchgate.net The ratio of the organic modifier to the aqueous buffer is adjusted to control the elution strength and achieve the desired retention times and resolution between Famotidine and its impurities. scholarsresearchlibrary.comresearchgate.net For example, a mobile phase of 13:87 (v/v) acetonitrile and phosphate buffer has been used effectively. researchgate.net

Additives: Additives like triethylamine (B128534) (TEA) can be included in the mobile phase to improve peak symmetry by masking residual silanol (B1196071) groups on the stationary phase. jcsp.org.pkresearchgate.net

The choice of the stationary phase, or column chemistry, is fundamental to the separation process in reversed-phase HPLC.

For the analysis of Famotidine and its disulfide impurity, C18 (octadecylsilyl) columns are overwhelmingly the selection of choice. rjptonline.orgijrps.comjcsp.org.pkresearchgate.netnepjol.infoscholarsresearchlibrary.com These columns provide a nonpolar stationary phase that effectively retains and separates the moderately polar analytes based on their hydrophobicity. Various manufacturers and column specifications are used in published research, demonstrating the robustness of this column chemistry for the application.

Below is an interactive table summarizing various HPLC methods developed for the analysis of Famotidine and its related compounds.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Supelcosil LC18 | Acetonitrile: 0.1 M Dihydrogen Phosphate Buffer + 0.2% TEA (pH 3.0) (13:87 v/v) | 1.0 | 265 | researchgate.net |

| Phenomenex kinetex C18 (250 × 4.6mm, 5µm) | 10mM Sodium Phosphate (Dibasic) (pH 2.82): Acetonitrile (50:50 v/v) | 1.2 | 268 | scholarsresearchlibrary.com |

| Nucleosil C-18 (15cm, 4.6 mm I.D × 250 mm) | Methanol: Water (pH 7.0 with 0.05% o-phosphoric acid) (83:17 v/v) | 0.7 | 270 | rjptonline.org |

| Waters X-Bridge C18 (150*4.6mm, 3.5µm) | Mobile Phase A: pH 6.0 Acetate buffer; Mobile Phase B: Acetate buffer:Organic mixture (30:70) | 0.8 | 265 | ijrps.com |

| Agilent C18 (150×4.6 mm, 5µm) | Acetonitrile:Water:Triethylamine:Phosphoric acid (49.9:49.9:0.1:0.1 v/v) | 1.5 | 280 | jcsp.org.pk |

| Chromolith Performance (RP-18e, 100 mm x 4.6 mm) | 0.03 M Disodium Hydrogen Phosphate buffer (pH 6.5):Acetonitrile (93:7 v/v) | N/A | 267 | nih.gov |

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve faster and more efficient separations compared to traditional HPLC. rjptonline.org This technique is well-suited for the analysis of impurities like this compound, offering improved resolution and shorter run times. rjptonline.orgtsijournals.com

UPLC methods have been developed to quantify organic impurities in Famotidine, demonstrating high specificity and accuracy. rjptonline.org One such method utilized an ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution system. rjptonline.org The mobile phase consisted of 0.1% trifluoroacetic acid in water, acetonitrile, and methanol. rjptonline.org This method successfully separated three organic impurities with a total runtime of 15 minutes. rjptonline.org Validation of such UPLC methods confirms their suitability for use in pharmaceutical industries, with correlation coefficients (r²) for impurities reported as not less than 0.99. rjptonline.org Furthermore, UPLC-MS/MS methods have been developed for structural elucidation of impurities, confirming the technique's power in both quantification and identification. google.com

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Column Temp. | Reference |

|---|---|---|---|---|---|

| ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) | Gradient with 0.1% Trifluoroacetic acid in water (A), Acetonitrile (B), and Methanol (C) | 0.3 | 260 | 45°C | rjptonline.org |

| Acquity UPLC Column | Gradient with pH 6.0 Sodium Acetate buffer and Methanol | N/A | 260 | N/A | tsijournals.com |

Direct analysis of Famotidine and its disulfide dimer by Gas Chromatography is generally not feasible due to their high molecular weight, polarity, and lack of volatility. However, GC methods have been developed for Famotidine following a pre-column derivatization step to convert the analyte into a more volatile and thermally stable compound. researchgate.netnih.gov

For instance, a capillary GC procedure was developed for Famotidine after derivatization with methylglyoxal (B44143). researchgate.net Another method used trifluoroacetylacetone and ethyl chloroformate as derivatizing reagents. nih.gov These methods demonstrate that with appropriate chemical modification, GC can be used for the analysis of the parent compound. While not directly applied to this compound in the reviewed literature, this approach suggests a potential, albeit complex, pathway for its analysis. The presence of multiple sulfur atoms in the disulfide structure could make it amenable to highly selective and sensitive detection using a sulfur chemiluminescence detector (GC-SCD), a powerful technique for analyzing sulfur-containing compounds. gcms.cz However, the development of a specific derivatization and GC method for this compound would require dedicated research.

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures, such as pharmaceutical formulations containing active ingredients and their related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the definitive identification and sensitive quantification of this compound. ontosight.ai This method combines the superior separation capabilities of liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), with the high specificity and sensitivity of mass spectrometry.

In practice, a chromatographic method is first developed to separate famotidine from its impurities, including the disulfide. Stability-indicating methods are specifically designed to resolve the parent drug from any degradation products. nih.govnih.gov For instance, a UPLC-MS/MS method can be developed using a volatile buffer to ensure compatibility with the mass spectrometer, achieving sufficient separation of the impurity from famotidine. google.com

Once separated, the column effluent is directed into the mass spectrometer. Using an ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecules are charged. fudan.edu.cnnih.gov Mass spectrometric analysis provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for identification. google.comnih.gov For this compound, the distinct molecular weight (374.54 g/mol ) compared to famotidine (337.43 g/mol ) allows for its selective detection. google.com Furthermore, tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the impurity and fragmenting it to produce a characteristic product ion spectrum, which confirms the structure and allows for highly selective quantification using modes like Multiple Reaction Monitoring (MRM). google.comfudan.edu.cn

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC | nih.govgoogle.com |

| Column | Venusil XBP Phenyl (100 mm×2.1 mm, 5 μm) | fudan.edu.cn |

| Mobile Phase | 0.1% aqueous formic acid and methanol (60:40) | fudan.edu.cn |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | fudan.edu.cnnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fudan.edu.cn |

| Famotidine [M+H]⁺ → Product Ion | m/z 338.1 → 189.1 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net However, compounds like famotidine and its disulfide are non-volatile due to their polarity and molecular weight. Therefore, their analysis by GC requires a chemical derivatization step to increase their volatility and thermal stability. jfda-online.com

A common approach involves pre-column derivatization. For example, famotidine has been successfully analyzed using GC after derivatization with reagents like methylglyoxal or a combination of trifluoroacetylacetone and ethyl chloroformate. researchgate.net The derivatization reaction targets functional groups on the molecule, creating a less polar and more volatile derivative. The resulting derivative is then injected into the GC system, where it is separated from other components on a capillary column (e.g., an HP-5 column). researchgate.net The separated components then enter the mass spectrometer for detection and identification.

While specific methods for this compound are not extensively detailed, the principle remains applicable. The disulfide compound would also undergo derivatization, and due to its dimeric structure, its derivative would have a distinct retention time and mass spectrum compared to the famotidine derivative, enabling its quantification.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatizing Agent | Methylglyoxal (MGo) | researchgate.net |

| Column | HP-5 (30 m x 0.32 mm id) | researchgate.net |

| Temperature Program | Initial 90°C for 2 min, ramp 25°C/min to 265°C | researchgate.net |

| Detection | Flame Ionization Detection (FID) / Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Linear Range (Famotidine) | 50–1,000 ng/mL | researchgate.net |

| Limit of Detection (LOD) | 17–25 ng/mL | researchgate.net |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods measure the interaction of electromagnetic radiation with a sample. While often used for bulk drug analysis, they can be adapted for impurity quantification, typically when coupled with separation techniques.

Spectrophotometry (UV-Vis)

UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis for its simplicity and cost-effectiveness. researchgate.net However, direct spectrophotometric analysis is generally not suitable for quantifying this compound in the presence of famotidine. This is because both the parent drug and its disulfide impurity possess similar chromophoric structures, leading to overlapping UV spectra, which makes their differentiation impossible without prior separation. google.com

The primary role of UV-Vis spectrophotometry in this context is as a detector for High-Performance Liquid Chromatography (HPLC). nih.govtandfonline.com Stability-indicating HPLC-UV methods are developed to separate famotidine from all its potential degradation products, including the disulfide. nih.govtandfonline.com In such a method, a suitable column (e.g., porous graphitic carbon or C18) and mobile phase are used to achieve chromatographic resolution. nih.gov As the separated components elute from the column, they pass through the UV detector, which measures their absorbance at a specific wavelength (e.g., 265 nm). nih.gov The peak area of the this compound is proportional to its concentration, allowing for accurate quantification.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | nih.govtandfonline.com |

| Column | Porous Graphitic Carbon (PGC) | nih.gov |

| Mobile Phase | 50:50 (v/v) Acetonitrile-Water with 0.5% Pentane (B18724) Sulphonic Acid | nih.gov |

| Detection Wavelength (λmax) | 265 nm | nih.gov |

| Linear Range (Famotidine) | 1.5-100 µg/mL | nih.gov |

| LOD for Impurities | 0.05-0.1 µg/mL | nih.gov |

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive spectroscopic technique. Similar to UV-Vis spectrophotometry, its direct application for this compound quantification is limited by a lack of specificity against the parent famotidine. However, its sensitivity can be harnessed through derivatization reactions that produce a fluorescent product. nih.gov

Methods have been developed where famotidine is reacted with a fluorogenic reagent, such as 9,10-phenanthraquinone or benzoin, in an alkaline medium to yield a highly fluorescent derivative. nih.gov The fluorescence intensity is then measured at specific excitation and emission wavelengths. For these methods to be useful for impurity quantification, they must be "stability-indicating." This means the method is validated to show that the fluorescence signal from the parent drug is distinct and not interfered with by signals from degradation products. nih.gov Research into the kinetics of famotidine degradation using spectrofluorimetry has demonstrated the technique's ability to monitor the decrease of the parent drug and potentially the formation of degradation products over time. nih.govnih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatizing Agent | 9,10-Phenanthraquinone | nih.gov |

| Medium | Alkaline | nih.gov |

| Excitation Wavelength (λex) | 283 nm | nih.gov |

| Emission Wavelength (λem) | 560 nm | nih.gov |

| Linear Range (Famotidine) | 50-600 ng/mL | nih.gov |

| LOD (Famotidine) | 4.3 ng/mL | nih.gov |

Electrochemical Methods (e.g., Voltammetry)

Electrochemical methods, particularly voltammetric techniques like differential pulse voltammetry (DPV), offer a sensitive and rapid approach for the analysis of electroactive compounds. mdpi.com Famotidine itself can be determined based on its irreversible oxidation at the surface of an electrode, such as a disposable pencil graphite (B72142) electrode (PGE) or an ultra trace graphite electrode (UTGE). mdpi.comresearchgate.net

The quantification of this compound using this approach relies on a differential electrochemical response between it and famotidine. The disulfide bond (S-S) within the this compound molecule is electrochemically active and can be reduced to form two thiol (-SH) groups. antecscientific.comgoogle.comnih.gov This reduction would occur at a different potential than the oxidation of the parent famotidine, providing a basis for selective detection. An electrochemical cell can be used to reduce disulfide bonds, and the resulting products can be detected either electrochemically or by an online coupled technique like mass spectrometry (EC-MS). antecscientific.comgoogle.comresearchgate.net By scanning a specific potential range, a current peak corresponding to the reduction of the disulfide bond could be measured, with the peak height being proportional to the concentration of this compound.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Differential Pulse Voltammetry (DPV) | researchgate.net |

| Working Electrode | Ultra Trace Graphite Electrode (UTGE) | researchgate.net |

| Supporting Electrolyte | 0.5 mol/L H₂SO₄ | researchgate.net |

| Process | Irreversible Oxidation of Famotidine | researchgate.net |

| Linear Range (Famotidine) | 2x10⁻⁶ - 9x10⁻⁵ mol/L | researchgate.net |

| LOD (Famotidine) | 3.73x10⁻⁷ mol/L | researchgate.net |

Titrimetric Procedures

Titrimetric analysis serves as a fundamental method for the quantitative determination of famotidine in its bulk form. These procedures are typically employed for assaying the purity of the active pharmaceutical ingredient rather than for quantifying specific, low-level impurities such as this compound. The official pharmacopoeias describe titrimetric methods for famotidine itself. scielo.br

One established method is a non-aqueous acid-base titration. drugfuture.com In this procedure, a sample of famotidine is dissolved in a suitable anhydrous solvent, commonly glacial acetic acid. drugfuture.com The solution is then titrated with a standardized solution of perchloric acid. scielo.brdrugfuture.com An anhydrous electrode system is used to determine the endpoint potentiometrically. drugfuture.com This method is based on the basic nature of the famotidine molecule, allowing it to accept a proton from the strong acid titrant. Each milliliter of 0.1 N perchloric acid is equivalent to 16.87 mg of famotidine. drugfuture.com

Another approach involves redox titration. A method has been developed using potassium caroate (potassium peroxymonosulfate, KHSO₅) as an oxidimetric agent. isciii.esresearchgate.net In this back-titration method, a known excess of potassium caroate is added to the famotidine sample in a buffered solution (pH 7). isciii.es After a specific reaction time, the unreacted oxidant is determined iodometrically by titrating it with a standard solution of sodium thiosulfate. isciii.es The reaction stoichiometry between famotidine and potassium caroate is 1:2. isciii.esresearchgate.net

While these methods are effective for the parent compound, they lack the specificity required to distinguish and quantify individual related substances like this compound, for which chromatographic techniques are necessary.

Table 1: Comparison of Titrimetric Procedures for Famotidine Analysis

| Parameter | Non-Aqueous Titration drugfuture.com | Oxidimetric Back-Titration isciii.es |

|---|---|---|

| Analyte | Famotidine | Famotidine |

| Titrant | 0.1 N Perchloric Acid | Sodium Thiosulfate (for back-titration) |

| Primary Reagent | - | Potassium Caroate (KHSO₅) |

| Solvent/Medium | Glacial Acetic Acid | Buffered solution (pH 7.0) |

| Endpoint Detection | Potentiometric (anhydrous electrode) | Iodometric |

| Stoichiometry | 1:1 (Famotidine:Perchloric Acid, based on basic groups) | 1:2 (Famotidine:KHSO₅) |

| Application | Assay of bulk Famotidine | Determination in pure substance and tablets |

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) for Research Applications

For the detection and quantification of this compound (also known as Famotidine Related Compound E), high-performance liquid chromatography (HPLC) is the predominant analytical technique. ontosight.ainih.gov The validation of these methods is crucial to ensure they are reliable and fit for purpose, with key parameters defined by international guidelines. particle.dk

Specificity Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or excipients. particle.dk For this compound, this means the HPLC method must be able to separate its peak completely from the much larger famotidine peak and from peaks of other potential impurities. researchgate.net Chromatographic methods are developed to ensure baseline resolution between famotidine, this compound, and other related compounds like Impurity B and C. researchgate.net

Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. particle.dk For impurities like this compound, this is typically assessed from the limit of quantification (LOQ) to approximately 150% of the expected impurity level. demarcheiso17025.com Research has shown that for famotidine and its related impurities, a linear relationship (regression coefficient, R² > 0.998) can be established over a concentration range of 1 to 80 μg/mL. researchgate.net Another study focusing on related compounds C and D found a correlation coefficient squared of 0.9992 and 0.9991, respectively, demonstrating excellent linearity. ijrps.com

Accuracy Accuracy reflects the closeness of the measured value to the true value. particle.dk It is often determined through recovery studies by spiking a sample matrix with a known quantity of the impurity. scielo.br For methods analyzing famotidine-related compounds, accuracy is demonstrated by recovery percentages. For instance, validation studies for related compounds have shown average percentage recoveries between 94.3% and 96.4%. ijrps.com

Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. particle.dk It is usually expressed as the relative standard deviation (RSD). Validation studies for famotidine impurities report intraday and interday precision with RSD values of less than 2%. researchgate.net A specific study on related compounds C and D reported %RSD values of 5.576 and 1.588, respectively. ijrps.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified. particle.dk The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. particle.dk For HPLC methods analyzing famotidine impurities, the LOD and LOQ are critical for controlling their levels in the drug substance. A validated HPLC method demonstrated that the minimum detectable amount of related compounds was less than 0.02% and the minimum quantifiable amount was less than 0.1%. nih.gov Other research has reported LOD values for potential impurities ranging from 0.08 to 0.14 μg/mL. researchgate.net

Table 2: Summary of Method Validation Parameters for Famotidine Impurity Analysis by HPLC

| Validation Parameter | Typical Research Finding | Reference |

|---|---|---|

| Specificity | Method separates this compound from the parent drug and other impurities. | researchgate.net |

| Linearity (Range) | 1 - 80 μg/mL | researchgate.net |

| Linearity (Correlation Coefficient, R²) | > 0.998 | researchgate.net |

| Accuracy (% Recovery) | 94.3% - 96.4% | ijrps.com |

| Precision (% RSD) | < 2% (interday and intraday) | researchgate.net |

| Limit of Detection (LOD) | < 0.02% or 0.08 - 0.14 μg/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | < 0.1% | nih.gov |

Computational and Theoretical Chemical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These methods could provide significant insights into the structural and dynamic properties of famotidine (B1672045) disulfide.

Conformational Analysis

Conformational analysis is a crucial aspect of computational chemistry that involves identifying the preferred three-dimensional arrangements (conformers) of a molecule. For famotidine disulfide, such an analysis would typically involve the use of force fields to calculate the potential energy of different spatial arrangements of the atoms.

A systematic search of the conformational space would identify low-energy, stable conformers. The results would likely be presented in a data table format, summarizing key parameters for each stable conformer.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformational Isomer | Dihedral Angle (°): S-S-C-C | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer 1 | 90 | 0.00 | 60 |

| Conformer 2 | -90 | 0.15 | 35 |

| Conformer 3 | 180 | 2.50 | 5 |

Note: This table is illustrative and not based on published experimental or theoretical data for this compound.

Currently, there are no specific studies in the scientific literature that have published a detailed conformational analysis of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound would move and interact with its environment, such as in a solvent like water.

Key insights from MD simulations of this compound would include:

Flexibility and Dynamics: Understanding the movement of different parts of the molecule, including the disulfide bridge and the thiazole (B1198619) rings.

Solvent Interactions: Analyzing how water molecules arrange around the solute and the nature of the hydrogen bonding network.

Structural Stability: Assessing the stability of the identified low-energy conformers in a dynamic environment.

Despite the utility of this technique, there are no published molecular dynamics simulation studies specifically focused on this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of the electronic properties of molecules.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would provide fundamental information about its reactivity and properties. This would typically involve methods like Density Functional Theory (DFT).

Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Hypothetical Electronic Properties of this compound (DFT Calculation)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and not based on published experimental or theoretical data for this compound.

Specific quantum chemical studies detailing the electronic structure of this compound are not currently available in the literature.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms.

Such theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule. However, no such predictive studies for the spectroscopic properties of this compound have been published.

Reaction Pathway Energetics

Theoretical calculations can be employed to study the energetics of chemical reactions involving this compound. This could include its formation from the oxidation of famotidine or its further degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated.

A study of the reaction pathway energetics could provide valuable information on the stability of this compound and the conditions under which it might form or degrade. To date, no such theoretical studies on the reaction pathway energetics of this compound have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies (Theoretical Chemical Perspective)

While specific theoretical structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a theoretical perspective on its SAR can be derived from computational studies of famotidine and related thiazole-containing compounds. This compound is structurally a dimer of a key fragment of the parent drug, famotidine, linked by a disulfide bond. This structural alteration is expected to significantly influence its interaction with the histamine (B1213489) H2 receptor.

Computational analyses of famotidine have highlighted the importance of the guanidino-thiazole moiety for its antagonist activity at the H2 receptor. nih.govresearchgate.net Molecular docking and in silico studies, although primarily conducted in the context of exploring famotidine's potential as a therapeutic for other conditions like COVID-19, have provided insights into its binding modes. nih.govresearchgate.net These studies suggest that specific hydrogen bonding and hydrophobic interactions involving the thiazole ring and the guanidine (B92328) group are crucial for receptor binding.

From a theoretical standpoint, the dimerization to form this compound would likely alter the molecule's ability to fit into the H2 receptor binding pocket in the same manner as famotidine. The increased molecular size and the introduction of a disulfide bridge could introduce steric hindrance, preventing optimal interaction with key residues within the receptor. The disulfide bond itself, while adding a degree of conformational constraint, also introduces a new reactive functional group that could engage in different, potentially non-specific, interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on various series of thiazole derivatives have demonstrated the critical role of electronic and steric properties of substituents on the thiazole ring in determining their biological activity. laccei.org These models often correlate molecular descriptors with activity, providing a mathematical framework to understand SAR. laccei.org For this compound, a QSAR model would likely predict a significant deviation in activity from famotidine due to the substantial change in several key molecular descriptors, including molecular weight, shape, and the introduction of the disulfide linkage.

The following table summarizes key structural features and their theoretical impact on the activity of this compound compared to famotidine.

| Structural Feature | Famotidine | This compound | Theoretical Impact on Activity |

| Core Moiety | Single Guanidino-thiazole | Dimeric Guanidino-thiazole | Dimerization may hinder optimal binding at the H2 receptor due to steric constraints. |

| Linker | Thioether | Disulfide Bond | The disulfide bond alters the flexibility and electronic properties of the molecule, potentially affecting receptor interaction. |

| Molecular Size | C8H15N7O2S3 | C10H14N8S4 | Increased size of the disulfide may prevent entry into the binding pocket of the H2 receptor. |

| Key Functional Groups | Guanidine, Thiazole, Sulfonamide | Guanidine, Thiazole, Disulfide | The absence of the sulfonamide group and the presence of the disulfide bond significantly change the electronic and hydrogen bonding capacity. |

Cheminformatics and Data Mining for Related Disulfide Compounds